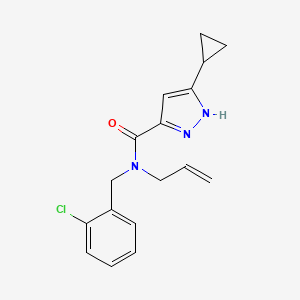![molecular formula C22H25N3O3 B3805062 N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide](/img/structure/B3805062.png)
N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide
Descripción general
Descripción
N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide, also known as MP-10, is a novel compound with potential applications in scientific research. MP-10 is a synthetic derivative of the naturally occurring compound, thalidomide, and has been shown to possess anti-inflammatory and immunomodulatory properties.
Aplicaciones Científicas De Investigación
N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has shown potential for a wide range of scientific research applications, including cancer treatment, autoimmune diseases, and inflammatory disorders. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is not fully understood but is thought to involve the modulation of cytokine production and the inhibition of angiogenesis. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.
Biochemical and Physiological Effects
N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have a range of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide for lab experiments is its high yield and purity, which allows for accurate and reproducible results. Additionally, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has been shown to have a wide range of scientific research applications, making it a versatile compound for lab experiments. However, one limitation of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is its cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide, including the development of new cancer treatments, the treatment of autoimmune diseases and inflammatory disorders, and the study of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide for different scientific research applications.
Conclusion
In conclusion, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is a novel compound with potential applications in scientific research. Its synthesis method has been optimized to ensure high yield and purity, and it has been shown to have a wide range of scientific research applications. N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide has anti-inflammatory and immunomodulatory properties, inhibits angiogenesis, induces apoptosis in cancer cells, and modulates cytokine production. Although there are limitations to its use, N-(3-methylbenzyl)-2-{[2-(2-oxopyrrolidin-1-yl)propanoyl]amino}benzamide is a promising compound for future research in cancer treatment, autoimmune diseases, and inflammatory disorders.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-7-5-8-17(13-15)14-23-22(28)18-9-3-4-10-19(18)24-21(27)16(2)25-12-6-11-20(25)26/h3-5,7-10,13,16H,6,11-12,14H2,1-2H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVBFKQUDFFERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(C)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2-chloro-6-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3804984.png)
![2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide](/img/structure/B3804997.png)
![1-[3-(3-fluoropyridin-2-yl)phenyl]-N,N-dimethylethanamine](/img/structure/B3805004.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3805017.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3805021.png)
![N-(2-{[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3805026.png)

![methyl 6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}nicotinate](/img/structure/B3805036.png)
![4-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,3-dimethylbenzamide](/img/structure/B3805043.png)
![1-[(1-methylcyclopropyl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B3805046.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B3805054.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B3805057.png)
![4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3805072.png)